2-Ethynyl-2-methyl-cyclohexanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-ethynyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H12O/c1-3-9(2)7-5-4-6-8(9)10/h1H,4-7H2,2H3 |
InChI Key |
CSUBVVBEOVMRMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C#C |
Origin of Product |
United States |
Asymmetric Synthesis:instead of Separating a Racemic Mixture, Asymmetric Synthesis Aims to Create Predominantly One Enantiomer from the Start. This Can Be Achieved Through Various Strategies:
Asymmetric Alkylation: A prochiral cyclohexanone (B45756) can be converted to its enolate, which is then alkylated with both an ethynyl (B1212043) and a methyl group in a sequence using chiral catalysts or auxiliaries to direct the formation of one enantiomer. nih.gov
Desymmetrization: An appropriately substituted, prochiral cyclohexadienone precursor can undergo a catalytic asymmetric reaction, such as a hydrogenation or conjugate addition, to generate the chiral center with high enantioselectivity. nih.govacs.orgnih.gov Ene-reductases are enzymes that have proven effective in such desymmetrizing hydrogenations. nih.govacs.org
Kinetic Resolution:this Method Relies on the Differential Rate of Reaction of the Two Enantiomers with a Chiral Catalyst or Reagent. One Enantiomer Reacts Faster, Leaving the Unreacted Substrate Enriched in the Slower Reacting Enantiomer.wikipedia.org
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. Lipases can be used for enantioselective acylation or hydrolysis of a derivative, while ketoreductases can selectively reduce one enantiomer of the ketone to the corresponding alcohol. wikipedia.orgscispace.comnih.gov Baeyer-Villiger monooxygenases can also perform enantioselective oxidation of cyclic ketones to lactones. scispace.com
Chemo-catalytic Kinetic Resolution: Chiral organocatalysts or transition metal complexes can be used to effect a reaction on one enantiomer preferentially. cas.cn For instance, a kinetic resolution of α-functionalized ketones has been achieved through an organocatalyzed asymmetric cascade annulation. cas.cn
Chiral Chromatography:this is a Direct Method for Separating Enantiomers Without Prior Derivatization. the Racemic Mixture is Passed Through a Chromatography Column Containing a Chiral Stationary Phase Csp .phenomenex.comgcms.czthe Two Enantiomers Interact Differently with the Csp, Causing Them to Travel Through the Column at Different Rates and Elute Separately.nih.govpolysaccharide Based Csps E.g., Derived from Cellulose or Amylose Are Widely Used and Are Effective for Separating a Broad Range of Chiral Compounds, Including Ketones.researchgate.netrsc.orgthis Technique Can Be Applied on Both Analytical and Preparative Scales Using High Performance Liquid Chromatography Hplc or Gas Chromatography Gc .phenomenex.comgcms.cz
Table 2: Overview of Chiral Resolution Methodologies
| Methodology | Principle | Key Features |
| Asymmetric Synthesis | Creates a single enantiomer from an achiral or prochiral precursor using a chiral influence. | Avoids wasting 50% of the material; can be highly efficient. |
| Kinetic Resolution | One enantiomer in a racemate reacts faster with a chiral reagent/catalyst, leaving the other behind. | Maximum theoretical yield for the recovered enantiomer is 50%; often employs enzymes. |
| Chiral Derivatization | Racemate is converted to a mixture of diastereomers, which are then separated and reconverted. | A classical, robust method; relies on the physical separability of diastereomers. |
| Chiral Chromatography | Direct separation of enantiomers based on differential interaction with a chiral stationary phase (CSP). | Direct and often rapid analysis; scalable for preparative separation. |
This table summarizes the main strategies applicable to the resolution of 2-ethynyl-2-methyl-cyclohexanone. Source: wikipedia.orgnumberanalytics.comnih.govwikipedia.org
Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Research
A comprehensive review of scientific literature and chemical databases for detailed spectroscopic and structural elucidation studies of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite the compound being identified with the CAS Number 65691-72-7 and its use in recent biocatalysis research, specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not detailed in the accessible literature.
A 2024 publication indicates that the racemic, (R)-, and (S)-enantiomers of 2-ethynyl-2-methylcyclohexan-1-one were reported in a 2022 study by Wamser et al. and have been used in subsequent research. frontiersin.org This confirms the synthesis and application of the compound. The same study provides gas chromatography retention times for the enantiomers of both the ketone and its corresponding alcohol, further cementing its existence in the scientific domain. frontiersin.org
However, the specific, in-depth spectroscopic data required to construct a detailed analysis as per the requested outline is not present in the available search results. This includes:
Proton NMR (¹H NMR): Chemical shifts, coupling constants, and multiplicity patterns for the individual protons.
Carbon-13 NMR (¹³C NMR): Chemical shifts and multiplicity for each of the nine carbon atoms.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY): Data to confirm connectivity and stereochemistry.
Infrared (IR) Spectroscopy: Specific absorption frequencies for the carbonyl and ethynyl (B1212043) functional groups.
Electron Ionization Mass Spectrometry (EI-MS): Detailed fragmentation pathways and the relative abundance of resulting ions.
While general principles of spectroscopy would allow for a theoretical prediction of the spectral characteristics of this compound based on its structure and data from analogous compounds like 2-methylcyclohexanone (B44802) nih.govchemicalbook.comchemicalbook.comnist.govnist.govchemicalbook.com and other cyclic ketones, hmdb.cahmdb.canist.govnist.gov this would not constitute the "detailed research findings" and "scientifically accurate content" mandated for this article. The creation of such a document would necessitate access to the full experimental data from a primary research publication that has characterized this specific molecule.
Therefore, due to the absence of the requisite detailed experimental data in the public domain, it is not possible to generate the requested scientific article with the specified level of detail and accuracy.
Spectroscopic and Structural Elucidation Studies for 2 Ethynyl 2 Methyl Cyclohexanone
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis of 2-Ethynyl-2-methyl-cyclohexanone
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in organic chemistry for the determination of the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental formula. numberanalytics.commeasurlabs.com Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS instruments can measure mass-to-charge ratios (m/z) to four or five decimal places. researchgate.net This high degree of accuracy is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with the molecular formula C₉H₁₂O, HRMS would be employed to verify its elemental composition. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each constituent element. missouri.edumsu.edu This experimental value would then be compared to the theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed formula.
Further structural information can be gleaned from fragmentation patterns observed in the mass spectrum, often through techniques like tandem mass spectrometry (MS/MS). numberanalytics.comfiveable.me For this compound, characteristic fragmentation would likely involve cleavages alpha to the carbonyl group, a well-known fragmentation pathway for ketones, as well as fragmentation related to the ethynyl (B1212043) and methyl substituents.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂O |
| Nominal Mass | 136 |
| Theoretical Exact Mass | 136.08882 u |
This table presents the calculated theoretical mass based on the elemental formula. An experimental HRMS measurement would aim to verify this exact mass.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination of Chiral this compound
This compound possesses a stereocenter at the C2 position, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. Determining the absolute configuration (i.e., the specific three-dimensional arrangement of atoms) of such a chiral molecule is crucial, as enantiomers can exhibit vastly different biological activities. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used for this purpose, particularly for molecules in solution. mdpi.comresearchgate.netic.ac.uk
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.netresearchgate.net ECD, similarly, measures this differential absorption in the ultraviolet-visible region of the spectrum, corresponding to electronic transitions. ic.ac.uknih.gov For a chiral molecule, the VCD and ECD spectra of its two enantiomers are exact mirror images of each other.
The standard method for determining the absolute configuration involves comparing the experimentally measured VCD and ECD spectra with spectra predicted by quantum chemical calculations for one of the enantiomers (e.g., the (R)-enantiomer). researchgate.net A good match between the experimental spectrum of one enantiomer and the calculated spectrum for the (R)-configuration allows for the unambiguous assignment of that enantiomer as (R). Conversely, if the experimental spectrum is a mirror image of the calculated (R)-spectrum, the enantiomer is assigned the (S)-configuration. This combined experimental and theoretical approach has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis of this compound Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice. However, the technique requires a well-ordered single crystal, which can be challenging to obtain for liquids or low-melting solids, as this compound may be.
A common strategy to overcome this is to synthesize a crystalline derivative of the target compound. creative-chemistry.org.ukscience.gov For a ketone like this compound, suitable derivatives include 2,4-dinitrophenylhydrazones, semicarbazones, or oximes. creative-chemistry.org.ukacs.org These derivatives are often highly crystalline and their formation is typically straightforward. Additionally, the ethynyl group offers a handle for other types of reactions, such as "click chemistry" to form triazoles or transition-metal-catalyzed coupling reactions, which could also yield crystalline products. acs.org
Once a suitable crystal of a derivative is obtained and analyzed, the resulting crystal structure would provide unequivocal proof of the connectivity of the atoms and the conformation of the cyclohexanone (B45756) ring (e.g., chair, boat). For a chiral derivative, successful crystallographic analysis can also unambiguously determine the absolute configuration.
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value |
| Chemical Formula | C₁₀H₁₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.3 Å, c = 9.5 Å, β = 98.7° |
| Volume | 1165 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.25 g/cm³ |
| R-factor | 0.045 |
This table presents a hypothetical set of crystallographic parameters for an illustrative semicarbazone derivative. Actual experimental data would be obtained from the X-ray diffraction experiment.
Computational and Theoretical Investigations of 2 Ethynyl 2 Methyl Cyclohexanone
Quantum Chemical Calculations on the Electronic Structure and Bonding of 2-Ethynyl-2-methyl-cyclohexanone
Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. For this compound, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory would be employed to compute the molecular orbitals and their corresponding energy levels. These calculations would reveal the distribution of electron density, highlighting the polarization of the carbonyl group and the electron-rich nature of the ethynyl (B1212043) moiety's triple bond.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly instructive. The HOMO is anticipated to be localized on the ethynyl group and the oxygen of the carbonyl, indicating these as primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon, identifying it as the site for nucleophilic attack. The energy gap between the HOMO and LUMO would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
The conformational landscape of the flexible cyclohexanone (B45756) ring, substituted with a methyl and an ethynyl group at the C2 position, can be effectively explored using Density Functional Theory (DFT). The chair conformation is the most probable low-energy state for the six-membered ring. However, two distinct chair conformers are possible, depending on whether the methyl group occupies an axial or equatorial position.
DFT calculations, utilizing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), would be used to optimize the geometry of these conformers and calculate their relative energies. The analysis would likely indicate a preference for the conformer with the equatorial methyl group to minimize steric strain, a common phenomenon in substituted cyclohexanes. The presence of the linear ethynyl group is also expected to influence the ring's geometry, potentially causing slight distortions from an ideal chair conformation.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) |
| A | Equatorial | 0.00 |
| B | Axial | > 1.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Computational Modeling of Reaction Mechanisms Involving this compound
Transition State Characterization for Synthetic Pathways
DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which often involves the ethynylation of 2-methyl-cyclohexanone, computational modeling can identify the transition state structures. By calculating the imaginary frequencies of the transition state, the reaction pathway can be confirmed. The activation energy barrier for the nucleophilic attack of an ethynyl anion on the carbonyl carbon of 2-methyl-cyclohexanone could be determined, providing insight into the reaction kinetics.
Reaction Coordinate Analysis of Key Transformations and Stereoselectivity
Following the reaction coordinate, which represents the lowest energy path from reactants to products via the transition state, allows for a detailed understanding of the transformation. For reactions involving this compound, such as its reduction or its participation in cycloaddition reactions, reaction coordinate analysis can reveal the stereochemical outcome. For instance, in the reduction of the carbonyl group, computational analysis can predict whether the hydride will preferentially attack from the axial or equatorial face, thus determining the stereochemistry of the resulting alcohol. This is governed by the steric hindrance posed by the substituents on the ring.
Molecular Dynamics Simulations for Understanding Dynamic Behavior of this compound Systems
While quantum chemical methods provide information on static structures, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movement of atoms over time based on a force field, which is a set of empirical energy functions.
These simulations could be used to explore the conformational flexibility of the molecule in solution, observing the timescale of ring flips between different chair and boat conformations. Furthermore, the interaction and binding of the molecule with a hypothetical enzyme active site could be simulated, providing a dynamic picture of the intermolecular forces at play.
Prediction of Spectroscopic Parameters and Reactivity Descriptors via Computational Methods
Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed peaks. Similarly, the vibrational frequencies can be computed to predict the infrared (IR) spectrum, with characteristic peaks expected for the carbonyl (C=O) stretch and the ethynyl (C≡C) stretch. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can also be predicted and compared with experimental data to confirm the structure.
Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can be calculated to provide a quantitative measure of local reactivity. The Fukui function, for example, would highlight the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Strategic Applications of 2 Ethynyl 2 Methyl Cyclohexanone in Complex Molecule Synthesis
Role of 2-Ethynyl-2-methyl-cyclohexanone as a Precursor for Natural Product Synthesis
While specific total syntheses employing this compound are not extensively documented, its inherent functionalities make it a theoretically powerful precursor for various classes of natural products. The combination of a reactive ketone and a terminal alkyne within a cyclic framework allows for a wide range of transformations crucial for building complex molecular skeletons.
Integration into Alkaloid Synthesis Pathways
The synthesis of alkaloids often requires the construction of nitrogen-containing heterocyclic systems. The ketone group in this compound can serve as a synthetic handle for introducing nitrogen. For instance, reductive amination could install an amino group, which could then participate in cyclization reactions with the alkyne moiety or other introduced functional groups. Alternatively, the ketone could be transformed into a hydrazone or similar derivative, setting the stage for the formation of nitrogen-containing heterocycles like pyrazoles. The ethynyl (B1212043) group itself can be a partner in cycloaddition reactions, such as with azides to form triazoles, which are important isosteres in medicinal chemistry.
Utility in the Construction of Terpenoid and Steroid Scaffolds
Terpenoids and steroids are characterized by their complex carbocyclic cores. nih.govresearchgate.net The synthesis of these structures often relies on strategic annulation and cyclization reactions to build the requisite ring systems. This compound is a promising starting material for such endeavors. The ketone allows for alpha-alkylation or aldol-type condensations to build out carbon chains, while the ethynyl group can participate in a variety of carbon-carbon bond-forming reactions.
For steroid synthesis, which often involves the construction of fused six-membered rings, the existing cyclohexanone (B45756) ring provides a solid A-ring foundation. researchgate.net Methodologies like the Robinson annulation could potentially be adapted, using the ketone's reactivity to build an adjacent ring. Furthermore, the alkyne can be hydrated to a methyl ketone or reduced to an alkene or alkane, providing further synthetic versatility to achieve the specific substitution patterns found in natural steroids. beilstein-journals.org The quaternary center at the C-2 position is also a key feature, mimicking the C-10 methyl group present in many steroid skeletons. researchgate.net
Utilization in the Synthesis of Structurally Diverse and Biologically Relevant Scaffolds
The reactivity of this compound is not limited to natural product synthesis. Its functional groups are ideal for constructing a wide array of unique molecular architectures, including complex heterocycles and macrocycles, which are of significant interest in medicinal chemistry and materials science.
Construction of Complex Heterocyclic Systems
The dual functionality of this compound provides a platform for synthesizing diverse heterocyclic systems through various cyclization strategies. The terminal alkyne is a particularly useful functional group for this purpose. It can readily participate in [3+2] cycloaddition reactions. chim.it For example, a reaction with an azide (B81097) would yield a triazole, while a reaction with a nitrile oxide would produce an isoxazole. These reactions are often highly regioselective and efficient.
Furthermore, the ketone can be a precursor for nitrogen or sulfur-containing heterocycles. Condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Similarly, reaction with hydroxylamine (B1172632) can form isoxazoles, and reaction with thiourea (B124793) could lead to pyrimidine-thiones. The combination of these transformations allows for the generation of a library of diverse heterocyclic scaffolds from a single starting material.
Methodologies for Macrocyclic Ring Formation
Macrocycles are of great importance in drug discovery, and their synthesis remains a significant challenge. nih.gov The terminal alkyne of this compound is an excellent anchor point for macrocyclization reactions. Alkyne homocoupling reactions, such as the Glaser or Eglinton couplings, could be used to dimerize the molecule, forming a symmetrical macrocycle containing two cyclohexanone units.
More versatile are cross-coupling reactions. A Sonogashira coupling between the terminal alkyne and an aryl or vinyl halide at the end of a long, flexible chain would produce a linear precursor perfectly suited for a ring-closing reaction. The ring closure itself could be achieved through various methods, including ring-closing metathesis (RCM) if another alkene is present in the chain, or through lactonization or amidation if a corresponding functional group is available at the other end of the linear precursor. The defined stereochemistry of the quaternary center can also influence the three-dimensional structure of the resulting macrocycle. nih.gov
Development of Annulation and Spiro-Compound Synthesis Strategies Employing this compound
The reactivity of the alkyne and ketone moieties makes this compound an ideal substrate for developing novel annulation and spirocyclization strategies, leading to the formation of fused and spirocyclic systems with high molecular complexity.
A prime example of an annulation strategy is the Pauson-Khand reaction . This powerful transformation is a formal [2+2+1] cycloaddition that involves an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to create a cyclopentenone fused to the existing ring system. tcichemicals.comwikipedia.orgnih.gov Applying this to this compound would involve reacting its ethynyl group with an alkene in the presence of a catalyst like dicobalt octacarbonyl. nih.govthieme-connect.de This would result in the formation of a bicyclic structure containing a fused five-membered ring, a common motif in many natural products. nih.gov
| Feature | Description |
| Reaction Type | [2+2+1] Cycloaddition wikipedia.orgnih.gov |
| Reactants | Alkyne (from this compound), Alkene, Carbon Monoxide |
| Typical Catalyst | Dicobalt Octacarbonyl (Co₂(CO)₈) tcichemicals.comthieme-connect.de |
| Product | Fused α,β-Cyclopentenone |
| Key Advantage | High increase in molecular complexity in a single step thieme-connect.de |
| Application | Synthesis of bicyclic systems, natural product synthesis nih.gov |
For the synthesis of spiro-compounds , this compound offers multiple strategic possibilities. Spirocycles, where two rings share a single carbon atom, are valuable scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov One approach targets the ketone functionality. A reaction sequence could involve the formation of a spirocyclic ketal or a condensation with a bifunctional reagent at the alpha-positions to the ketone.
Divergent Synthesis Strategies and Modular Assembly Approaches Utilizing this compound
Divergent synthesis aims to generate a library of structurally diverse compounds from a common intermediate. Similarly, modular assembly involves the systematic connection of well-defined molecular building blocks. This compound is an exemplary substrate for both strategies due to the orthogonal reactivity of its ketone and alkyne functionalities.
The core principle behind its application in these advanced synthetic methodologies lies in the selective manipulation of its functional groups. The ketone can undergo a host of transformations, such as enolate formation followed by alkylation, aldol (B89426) reactions, or reductive aminations. Concurrently, the terminal alkyne is amenable to a wide array of reactions, including metal-catalyzed cross-couplings (e.g., Sonogashira coupling), cycloadditions (e.g., 'click' chemistry), and additions of nucleophiles.
Divergent Synthesis from a Common Precursor
A hypothetical divergent synthesis strategy starting from this compound could involve the initial formation of a common precursor, which is then subjected to a variety of reaction conditions to yield a diverse set of complex molecules. For instance, the ketone functionality can be transformed into an enolate, which can then be trapped with different electrophiles. Each of these products, now bearing a modified cyclohexanone ring, can undergo further transformations at the alkyne terminus.
This approach allows for the rapid generation of a library of compounds with varying substitution patterns and stereochemistry around the cyclohexanone core, while the alkyne provides a handle for further diversification. For example, a Lewis base-catalyzed switchable annulation strategy could potentially be applied, leading to either [4+2] or [3+2] annulation products, thereby generating highly substituted tetrahydroquinolines or cyclopentenes, respectively. nih.gov
Modular Assembly of Polycyclic and Spirocyclic Systems
In modular assembly, the ethynyl group of this compound serves as a key module that can be coupled with other building blocks. A notable application is in the construction of polycyclic aromatic hydrocarbons (PAHs) through a cyclic alkyne approach. chemrxiv.orgnih.govnih.gov In such a strategy, the strained cyclic alkyne, generated in situ, can undergo cycloaddition reactions to rapidly build complex aromatic systems. The methyl group on the cyclohexanone ring can influence the stereochemical outcome of these transformations.
Furthermore, the dual functionality of this compound makes it an ideal candidate for the synthesis of spirocycles. The ketone can be a precursor to a spirocyclic junction through reactions like ketalization or intramolecular cyclizations. nih.govnih.gov The ethynyl group can then be elaborated to construct the second part of the spirocyclic framework or to introduce additional complexity. For instance, a [3+2] cycloaddition reaction between an in situ generated azaoxyallyl cation and the double bond of a 2-arylidene cyclohexanone derivative (which can be synthesized from this compound) can lead to the formation of spirocyclic oxazole (B20620) derivatives. rsc.org
Cascade Reactions and Multicomponent Reactions
The reactivity of this compound also lends itself to cascade reactions and multicomponent reactions (MCRs). nih.govnih.govbeilstein-journals.orgmdpi.comresearchgate.net In a cascade sequence, a single reaction setup can trigger a series of transformations, often leading to a significant increase in molecular complexity in a single step. For example, an initial reaction at the ketone could trigger an intramolecular cyclization involving the alkyne.
In the context of MCRs, this compound could potentially act as one of the components in reactions like the Ugi or Passerini reaction, where the ketone, an amine, an isocyanide, and a carboxylic acid combine to form a complex adduct. The ethynyl group would remain available for post-MCR modifications, further expanding the accessible chemical space.
The following table summarizes the potential transformations of this compound in divergent and modular synthetic strategies:
| Functional Group | Reaction Type | Potential Products | Synthetic Strategy |
| Ketone | Enolate Alkylation | Substituted Cyclohexanones | Divergent Synthesis |
| Ketone | Aldol Condensation | Bicyclic Systems | Cascade Reactions |
| Ketone | Reductive Amination | Aminocyclohexanes | Divergent Synthesis |
| Ketone | Ketalization | Spirocycles | Modular Assembly |
| Alkyne | Sonogashira Coupling | Aryl/Vinyl-substituted Alkynes | Modular Assembly |
| Alkyne | Cycloaddition (e.g., Click Chemistry) | Triazole-containing Compounds | Modular Assembly |
| Alkyne | Hydration/Oxidation | Diketones/Carboxylic Acids | Divergent Synthesis |
| Both | Intramolecular Cyclization | Fused Ring Systems | Cascade Reactions |
| Both | Multicomponent Reactions | Complex Acyclic/Heterocyclic Structures | Modular Assembly |
Future Research Directions and Emerging Opportunities in 2 Ethynyl 2 Methyl Cyclohexanone Chemistry
Development of Novel, Sustainable, and Environmentally Benign Synthetic Methodologies for 2-Ethynyl-2-methyl-cyclohexanone
Traditional synthesis of this compound often relies on the alkylation of 2-methyl-cyclohexanone using an ethynylating agent with a strong base, such as sodium hydride or potassium tert-butoxide. While effective, these methods present environmental and safety challenges due to the use of stoichiometric, hazardous reagents and potentially volatile organic solvents. Future research should pivot towards greener, more sustainable synthetic routes.
Key areas for development include:
Catalytic Systems: Replacing stoichiometric strong bases with catalytic alternatives could significantly reduce waste and improve safety. Research into novel organocatalysts or transition-metal complexes that can facilitate the ethynylation under milder conditions is a primary goal.
Alternative Energy Sources: The use of microwave or ultrasonic irradiation could accelerate reaction times and improve energy efficiency, potentially allowing for the use of less reactive, more environmentally benign reagents. researchgate.net
Green Solvents: Exploring the synthesis in greener solvents, such as water, ionic liquids, or deep eutectic solvents, or even under solvent-free conditions, would drastically improve the environmental footprint of the process.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, for instance, through catalytic addition reactions, would be a significant advancement over traditional substitution-based methods.
Table 1: Comparison of Synthetic Methodologies for this compound
| Feature | Conventional Method | Future Sustainable Method |
|---|---|---|
| Base | Stoichiometric strong base (e.g., NaH, KOtBu) | Catalytic mild base, organocatalyst |
| Solvent | Anhydrous organic solvents (e.g., THF, Et2O) | Green solvents (water, glycerol) or solvent-free |
| Energy Input | Conventional heating/cooling | Microwave, ultrasound, mechanochemistry |
| Atom Economy | Moderate | High (e.g., via addition reactions) |
| Safety Profile | Use of pyrophoric/highly reactive reagents | Reduced hazards, milder reaction conditions |
Exploration of Unprecedented Reactivity Modes of the Ethynyl (B1212043) and Ketone Moieties within the Cyclohexanone (B45756) Framework
The reactivity of this compound is largely defined by its two primary functional groups: the ketone and the terminal alkyne. While standard transformations like reduction of the ketone or nucleophilic addition to the alkyne are known, the specific steric and electronic environment of the molecule suggests that novel reactivity patterns await discovery.
Future research should investigate:
Tandem and Cascade Reactions: The proximity of the ketone and ethynyl groups could be exploited in tandem reactions. For example, an initial reaction at one site could trigger a subsequent intramolecular transformation at the other, leading to complex polycyclic structures in a single step.
Cycloaddition Reactions: The ethynyl group is a prime candidate for various cycloaddition reactions (e.g., [2+2+2], [4+2]) to construct intricate molecular architectures. Its unique substitution pattern may lead to unexpected regioselectivity and stereoselectivity.
Dual Reactivity: Exploring conditions where the molecule can act as both a nucleophile (after deprotonation of the alkyne) and an electrophile (at the ketone carbonyl). For instance, it could serve as a unique building block in multicomponent reactions. Research into its potential as a Michael donor, in addition to its known role as a Michael acceptor, could unlock new synthetic pathways. nih.gov
Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangements (e.g., Meyer-Schuster or Rupe rearrangement) could provide access to novel α,β-unsaturated ketone structures that are not easily accessible through other means.
Table 2: Known vs. Potential Reactivity of this compound
| Functional Group | Known Reactions | Potential Unexplored Reactions |
|---|---|---|
| Ketone | Reduction to alcohol | Participation in intramolecular Pauson-Khand reaction, trigger for cascade sequences |
| Ethynyl | Nucleophilic substitution , covalent bonding | [2+2+2] Cycloadditions, Enyne metathesis, C-H activation/functionalization |
| Combined | Standard sequential functionalization | Tandem nucleophilic addition/cyclization, multicomponent reactions, stereospecific rearrangements |
Advanced Stereocontrol Strategies in Catalytic and Asymmetric Reactions Involving this compound
The C2 position of this compound is a quaternary stereocenter, making its enantioselective synthesis a significant challenge and a valuable goal. Achieving high levels of stereocontrol is crucial for its potential application in the synthesis of chiral bioactive molecules.
Emerging opportunities in this area include:
Asymmetric Ethynylation: The development of catalytic asymmetric methods to directly introduce the ethynyl group to 2-methylcyclohexanone (B44802) is a primary objective. This could involve chiral transition-metal complexes (e.g., using Rhodium or Palladium) or organocatalytic systems. nih.govresearchgate.net
Organocatalysis: Chiral organocatalysts, such as prolinol derivatives, have proven effective in asymmetric reactions of ketones and alkynes. nih.gov Designing specific organocatalysts for the enantioselective synthesis of this target molecule is a promising research direction.
Kinetic Resolution: If a racemic mixture is synthesized, developing efficient catalytic methods for the kinetic resolution of the two enantiomers would be a valuable alternative. This could involve enantioselective enzymatic reactions or catalysis.
Memory of Chirality: Investigating reactions on chiral precursors where the stereocenter is set before the introduction of the key functional groups, relying on the principle of "memory of chirality" to control the final stereochemistry.
Table 3: Potential Catalytic Systems for Asymmetric Synthesis
| Catalytic Approach | Catalyst Type | Potential Reaction | Key Challenge |
|---|---|---|---|
| Transition Metal Catalysis | Chiral Rh, Pd, Cu, or Zn complexes nih.gov | Asymmetric conjugate addition of an ethynyl group | Suppressing background racemic reaction; ligand design |
| Organocatalysis | Chiral amines, prolinol ethers, phosphoric acids nih.gov | Asymmetric α-ethynylation of 2-methylcyclohexanone | Catalyst loading; overcoming steric hindrance |
| Biocatalysis | Engineered enzymes (e.g., ketoreductases) | Enantioselective reduction or kinetic resolution | Enzyme screening and engineering for substrate specificity |
Integration of this compound into Continuous Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives can be significantly enhanced by leveraging modern chemical technologies like continuous flow chemistry and automated synthesis.
Future directions in this domain are:
Telescoped Flow Synthesis: Designing a multi-step, continuous flow process that synthesizes the target molecule from simple precursors without isolating intermediates. mdpi.comuc.pt This would improve efficiency, safety (especially when handling hazardous reagents), and scalability. tue.nlnih.gov
In-line Analysis and Purification: Integrating real-time analytical techniques (e.g., IR, MS) and in-line purification modules into the flow setup to monitor reaction progress and ensure high product purity. nih.gov
Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction parameters (catalysts, solvents, temperatures, residence times) to identify optimal conditions for synthesis and subsequent derivatization. researchgate.netbeilstein-journals.org
Library Synthesis: Employing automated and flow technologies to generate libraries of derivatives based on the this compound scaffold for screening in materials science or medicinal chemistry applications.
Table 4: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry |
|---|---|
| Heat Transfer | Superior control of exothermic reactions, preventing side reactions and improving safety. uc.pt |
| Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates and higher yields. tue.nl |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. nih.gov |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering up") rather than redesigning large batch reactors. uc.pt |
| Automation | Easily integrated with automated pumps and control software for reproducible, high-throughput synthesis. nih.gov |
Design and Synthesis of Precursors for Advanced Materials or Molecular Architectures Derived from this compound
The combination of a rigid cyclic core and a highly versatile ethynyl group makes this compound an attractive building block for advanced materials and complex molecular architectures.
Research in this area could focus on:
Polymer Synthesis: Using the ethynyl group as a monomer for polymerization reactions (e.g., via transition-metal catalysis) to create novel poly(alkyne)s. The cyclohexanone moiety would provide unique solubility and thermal properties to the resulting polymer.
Click Chemistry and Functional Materials: Employing the terminal alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" reactions to attach the scaffold to surfaces, biomolecules, or other polymer backbones, creating functional hybrid materials.
Complex Molecular Architectures: Utilizing the bifunctionality of the molecule as a starting point for multi-step syntheses of complex, three-dimensional structures like cage compounds, dendrimers, or molecular knots. researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs): Derivatizing the molecule to create di- or tri-topic linkers for the construction of novel MOFs with potentially interesting porosity, catalytic activity, or guest-binding properties.
Table 5: Potential Applications in Materials Science
| Material Type | Synthetic Strategy | Potential Properties/Applications |
|---|---|---|
| Specialty Polymers | Alkyne metathesis, cyclopolymerization | Enhanced thermal stability, specific optical properties |
| Functional Surfaces | Surface-initiated "click" chemistry | Modified electrodes, chromatographic stationary phases |
| Molecular Cages | Multi-step synthesis involving cycloadditions | Host-guest chemistry, molecular recognition |
| Cross-linked Resins | Thermal or catalytic cross-linking of the ethynyl group | High-performance thermosets, advanced composites |
Q & A
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, employ a Jacobsen’s Mn-salen catalyst for epoxidation of allylic ethynyl intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
